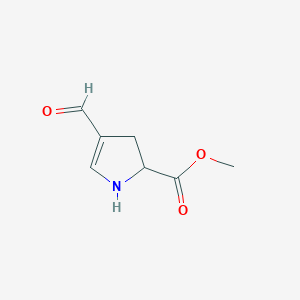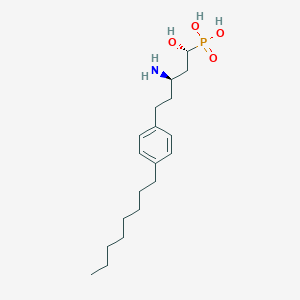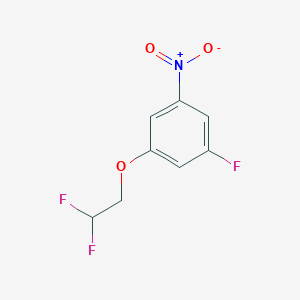
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is a fluorinated aromatic compound with the molecular formula C8H5F3NO3. This compound is characterized by the presence of a nitro group, a fluoro group, and a difluoroethoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene typically involves the nitration of a fluorinated benzene derivative followed by the introduction of the difluoroethoxy group. One common method involves the following steps:
Nitration: A fluorinated benzene derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Introduction of Difluoroethoxy Group: The nitro-fluorobenzene intermediate is then reacted with a difluoroethanol derivative under basic conditions to introduce the difluoroethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluoro and difluoroethoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
Reduction: The major product of the reduction of this compound is 3-Fluoro-5-(2,2-difluoroethoxy)aniline.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
科学的研究の応用
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions with biological targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of 3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene depends on its specific application. In general, the compound can interact with various molecular targets through its nitro, fluoro, and difluoroethoxy groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways involved vary depending on the context in which the compound is used.
類似化合物との比較
Similar Compounds
3-Fluoro-4-nitroanisole: Similar in structure but with a methoxy group instead of a difluoroethoxy group.
2,4-Difluoronitrobenzene: Contains two fluoro groups and a nitro group but lacks the difluoroethoxy group.
4-Fluoro-3-nitrobenzonitrile: Contains a cyano group instead of a difluoroethoxy group.
Uniqueness
3-Fluoro-5-(2,2-difluoroethoxy)nitrobenzene is unique due to the presence of both a nitro group and a difluoroethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H6F3NO3 |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
1-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO3/c9-5-1-6(12(13)14)3-7(2-5)15-4-8(10)11/h1-3,8H,4H2 |
InChIキー |
CHEDAZJVCOQYHR-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1OCC(F)F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


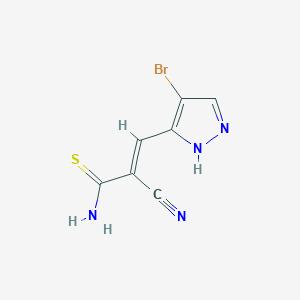
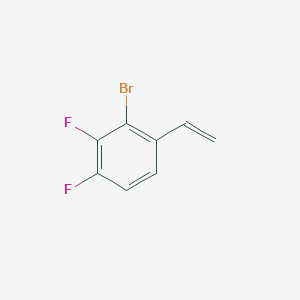
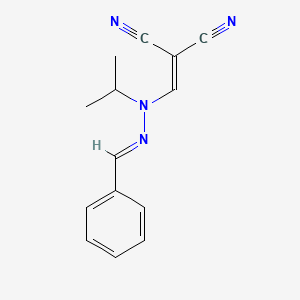
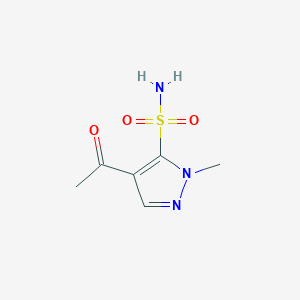


![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)

![4-Ethoxybenzo[d]oxazole-2-carbonitrile](/img/structure/B12869624.png)
